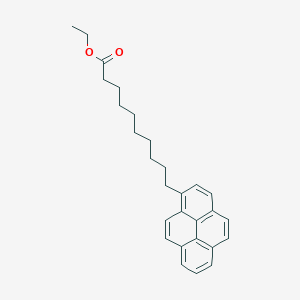

Ethyl 10-(pyren-1-YL)decanoate

Description

Ethyl 10-(pyren-1-YL)decanoate is a synthetic ester compound featuring a pyrene moiety attached to the terminal carbon of a decanoate chain via an ethyl ester linkage. Pyrene, a polycyclic aromatic hydrocarbon (PAH), confers unique photophysical properties to the molecule, such as fluorescence, making it valuable in materials science and chiro-optical studies .

The compound’s synthesis likely involves coupling pyrene derivatives to a decanoic acid backbone using reagents like dicyclohexylcarbodiimide (DCC) and triethylamine (TEA) in dichloromethane (DCM), a method employed for similar pyrene-functionalized esters . Its physicochemical properties—such as hydrophobicity (logP >5) and low water solubility—are anticipated to align with other pyrene-modified esters, though the aromatic system may enhance π-π stacking interactions and fluorescence emission .

Properties

CAS No. |

73116-44-6 |

|---|---|

Molecular Formula |

C28H32O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

ethyl 10-pyren-1-yldecanoate |

InChI |

InChI=1S/C28H32O2/c1-2-30-26(29)14-9-7-5-3-4-6-8-11-21-15-16-24-18-17-22-12-10-13-23-19-20-25(21)28(24)27(22)23/h10,12-13,15-20H,2-9,11,14H2,1H3 |

InChI Key |

NQHKHIRRAANLSX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 10-(pyren-1-YL)decanoate typically involves the esterification of 10-(pyren-1-yl)decanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion . The general reaction scheme is as follows:

Esterification Reaction:

Industrial Production Methods

Industrial production of Ethyl 10-(pyren-1-YL)decanoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-(pyren-1-YL)decanoate can undergo various chemical reactions, including:

Oxidation: The pyrene moiety can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the pyrene ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products Formed

Oxidation: Pyrene-1,6-dione, pyrene-1,8-dione

Reduction: 10-(pyren-1-yl)decanol

Substitution: Halogenated pyrenes, nitropyrenes

Scientific Research Applications

Ethyl 10-(pyren-1-YL)decanoate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.

Mechanism of Action

The mechanism of action of Ethyl 10-(pyren-1-YL)decanoate involves its interaction with molecular targets through non-covalent interactions, such as π-π stacking and hydrophobic interactions. The pyrene moiety’s extended rigid structure and electronic properties facilitate these interactions, making it a valuable component in supramolecular assemblies and molecular recognition processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Ethyl 10-(Pyren-1-YL)decanoate and Analogous Compounds

Key Observations :

- Pyrene Integration: Ethyl 10-(pyren-1-YL)decanoate and PyC-Chiral share pyrene-based fluorescence but differ in functional groups (ester vs. amide). PyC-Chiral’s chiral center enables stereochemical studies, whereas the ethyl ester in Ethyl 10-(pyren-1-YL)decanoate simplifies synthetic routes .

- Volatility and Solubility: Ethyl decanoate is volatile and contributes to wine aromas (e.g., "fruity," "floral") , while the pyrene derivative’s large aromatic system reduces volatility and increases hydrophobicity .

- Reactivity: Ethyl 10-chloro-10-oxodecanoate’s chloro and ketone groups enhance reactivity for nucleophilic substitutions, contrasting with the inert pyrene moiety .

Key Observations :

Table 3: Application-Specific Performance

Key Observations :

- Aroma vs. Fluorescence: Ethyl decanoate’s volatility and low odor threshold (0.01%) make it critical in wines , while the pyrene derivative’s fluorescence is exploited in non-volatile applications .

- Matrix Interactions: Ethyl decanoate’s release in beverages is modulated by ethanol content (reduced release at high ethanol due to solubility) , whereas pyrene esters interact strongly with hydrophobic matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.